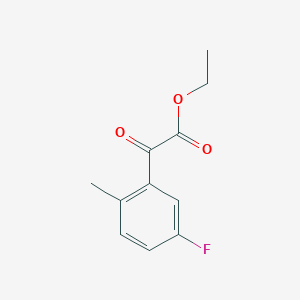

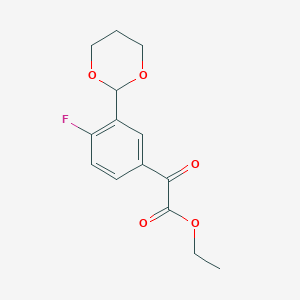

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

カタログ番号 B1323769

CAS番号:

951888-37-2

分子量: 282.26 g/mol

InChIキー: QTVMELCYKQGRKD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,3-dioxane . 1,3-Dioxane is a type of ether commonly used as a solvent. It’s a colorless liquid and is miscible with water .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate” were not found, there are general methods for synthesizing 1,3-dioxane derivatives . For instance, one method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Chemical Reactions Analysis

In terms of chemical reactions, 1,3-dioxan-2-yl derivatives have been used in various reactions. For example, they have been used in the Kumada alkyl-alkyl cross-coupling of (2-(1,3-dioxan-2-yl) ethyl)magnesium bromide and 1-iodo-3-phenylpropane . They have also been used in Claisen-Schmidt reactions .科学的研究の応用

- (1,3-Dioxan-2-ylethyl)magnesium bromide, a compound with a similar structure, is used in Grignard reactions .

- The reaction involves the use of a Grignard reagent, which is an organomagnesium compound, and a carbonyl compound to form a new carbon-carbon bond .

- Compounds with a similar structure have been used in the synthesis of febrifugine-based antimalarial drugs .

- Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been explored as potential treatments for malaria .

- The synthesis involves several steps, including the preparation of cyclic acetals and the use of Grignard reactions .

- Cyclic acetal monomers, which have a similar structure, are used in the preparation of hydrolytically degradable polymeric networks .

- These polymers can degrade in the presence of water, making them useful in a variety of applications, including drug delivery systems .

- The preparation involves the polymerization of the monomers, often using a crosslinking agent .

Chemistry - Grignard Reactions

Pharmaceutical Chemistry - Antimalarial Drugs

Polymer Chemistry - Hydrolytically Degradable Polymers

- (1,3-Dioxan-2-ylethyl)magnesium bromide, a compound with a similar structure, is used in Grignard reactions .

- The reaction involves the use of a Grignard reagent, which is an organomagnesium compound, and a carbonyl compound to form a new carbon-carbon bond .

- Compounds with a similar structure have been used in the synthesis of febrifugine-based antimalarial drugs .

- Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been explored as potential treatments for malaria .

- The synthesis involves several steps, including the preparation of cyclic acetals and the use of Grignard reactions .

- Cyclic acetal monomers, which have a similar structure, are used in the preparation of hydrolytically degradable polymeric networks .

- These polymers can degrade in the presence of water, making them useful in a variety of applications, including drug delivery systems .

- The preparation involves the polymerization of the monomers, often using a crosslinking agent .

Chemistry - Grignard Reactions

Pharmaceutical Chemistry - Antimalarial Drugs

Polymer Chemistry - Hydrolytically Degradable Polymers

- A method is developed for in situ generation of 1,3-dioxan-5-one derivatives . These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .

- In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .

- The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions .

- Claisen-Schmidt reactions are a type of condensation reaction that occurs between two different carbonyl compounds under basic conditions .

Chemistry - In Situ Synthesis

Chemistry - Claisen-Schmidt Reactions

Chemistry - Trioses

特性

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMELCYKQGRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

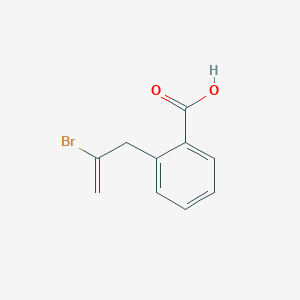

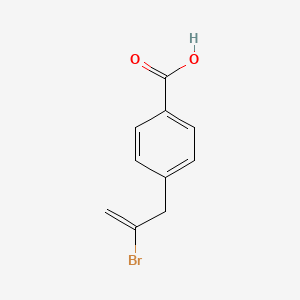

8-Acetoxy-2-bromo-octene

731773-24-3

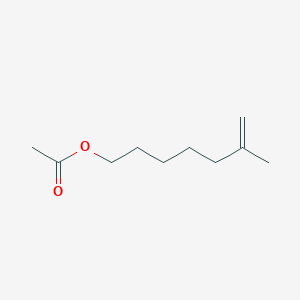

7-Acetoxy-2-methyl-1-heptene

731773-25-4

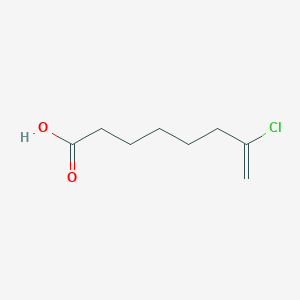

7-Chloro-7-octenoic acid

731773-29-8

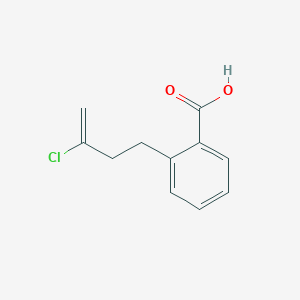

2-(3-Chloro-3-butenyl)benzoic acid

732248-87-2